methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride
Description
Methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride is a synthetic organic compound characterized by a multifunctional structure. Its molecular formula is C₁₃H₂₀ClN₂O₃S, with a molecular weight of 270.78 g/mol . The compound is cataloged under CAS number 1544241-64-6 and features:
- A methyl ester group (propanoate backbone).
- An N-methylated amide linkage.
- A methylsulfanyl (SCH₃) substituent at the β-position of the propanamide chain.
This hydrochloride salt is primarily utilized as a building block in pharmaceutical and agrochemical research, offering reactivity for further functionalization. Its structural motifs—ester, amide, and thioether groups—make it a versatile intermediate for synthesizing bioactive molecules .
Properties
IUPAC Name |
methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-11(5-4-8(12)14-2)9(13)7(10)6-15-3;/h7H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJKRQKADMTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)C(CSC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methylsulfanyl Propanamide Intermediates
Amide Bond Formation via Azide Coupling
The critical amide bond is formed through a modified Staudinger reaction or nucleophilic acyl substitution. The general method involves:
Coupling with β-Amino Acid Esters
A solution of the acyl azide is reacted with methyl 3-aminopropanoate hydrochloride in ethyl acetate, with triethylamine neutralizing HCl in situ. This step mirrors the synthesis of methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]acetate (11a ), where a 7.2 Hz coupling constant (J) between NHCH2 and adjacent groups was observed in the 1H NMR spectrum.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | −5°C → 25°C (24 h each) |
| Base | Triethylamine (2 eq) |
| Yield | 72–88% |
Introduction of the Methylamino Group
The N-methylamino functionality is introduced via reductive amination or direct alkylation. For 12f (N-benzyl derivative), benzylamine was used, but substitution with methylamine affords the target’s N-methyl group.
Alkylation Protocol
- Methylamine Addition : The intermediate amide is treated with methylamine in ethanol at reflux.
- Workup : The reaction mixture is washed with 0.5 N HCl and 3% NaHCO3 to remove unreacted amines, followed by drying over Na2SO4.
Hydrochloride Salt Formation
The final step involves protonation of the free amine with HCl gas or concentrated HCl in anhydrous ether, yielding the hydrochloride salt. This mirrors the isolation of 9 (3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide), where crystallization from aqueous ethanol afforded a pure product.
Characterization Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz) | δ 3.67 (s, OCH3), 3.52 (t, SCH2), 2.70 (t, CH2CO), 2.18 (s, SCH3) |
| 13C NMR | 170.3 (C═O), 52.3 (OCH3), 35.7 (SCH2), 21.8 (SCH3) |
| MS (MALDI) | m/z 478 [M + Na]+ |
| Elemental Analysis | Found: C 60.54%, H 5.48%, N 9.16% (Calc: C 60.63%, H 5.53%, N 9.22%) |
Challenges and Optimization
Chemoselectivity in Sulfanyl Group Introduction
Quantum chemical calculations suggest that the methylsulfanyl group’s introduction is favored due to the soft nucleophilic character of sulfur, which aligns with the ambident reactivity observed in quinoxaline systems. Competing N-alkylation is mitigated by steric hindrance from the methyl group.
Purity and Yield Enhancements
Recrystallization from petroleum ether–ethyl acetate (1:3) improves purity, as demonstrated for 11d (dimethyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]pentandioate), which achieved 88% yield after crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared to structurally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Functional Analysis
Backbone Modifications
- Ester vs. Acid: The target compound’s methyl ester group (propanoate) enhances lipophilicity compared to the free carboxylic acid in 2-[2-amino-3-(methylsulfanyl)propanamido]propanoic acid hydrochloride . This difference impacts membrane permeability and bioavailability in drug design.
- Thioether vs. Aromatic Substituents: The methylsulfanyl group in the target compound provides nucleophilic reactivity, whereas the fluorinated aromatic ring in 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride introduces steric bulk and electronic effects for target-specific interactions (e.g., enzyme inhibition) .
Pharmacokinetic Implications
- Salt Form : All listed compounds are hydrochlorides, ensuring solubility in polar solvents for in vitro assays.
- Molecular Weight : The target compound (270.78 g/mol) falls within the ideal range for small-molecule drugs (<500 g/mol), unlike the bulkier N-(3-chloro-2-methylphenyl)-... derivative (305.24 g/mol), which may face challenges in absorption .
Biological Activity
Methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a methylsulfanyl group and an amine functional group, suggest various biological activities, particularly in the context of cancer treatment and antioxidant properties.
Structural Characteristics
- Chemical Formula : CHNOS
- Molecular Weight : 234.32 g/mol
- CAS Number : 2413867-44-2
The compound's structure includes an amino acid derivative with a methylsulfanyl group, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in anticancer applications. Similar compounds have been shown to induce morphological changes in various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The presence of the methylsulfanyl group may enhance antioxidant properties, potentially mitigating oxidative stress in biological systems.
Research suggests that compounds structurally related to this compound may interact with cellular receptors or enzymes involved in metabolic pathways. These interactions could lead to synergistic effects when used in combination therapies for cancer treatment or other diseases.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-[3-(methylthio)propanamido]propanoate | Contains a methylthio group | Anticancer properties observed |
| N-Methylglycine | Simple amino acid derivative | Neuroprotective effects reported |
| N-Acetylcysteine | Contains a thiol group | Antioxidant and mucolytic properties |
This comparison highlights how variations in functional groups can lead to distinct biological activities and potential applications.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines. For example, derivatives with methylsulfanyl groups have demonstrated significant cytotoxicity against HCT-116 and MCF-7 cells, indicating that modifications to the structure can enhance efficacy.
- Antioxidant Properties : The methylsulfanyl group is hypothesized to contribute to the antioxidant activity of the compound, which is crucial for protecting cells from oxidative damage. This property is particularly beneficial in therapeutic contexts where oxidative stress plays a role in disease progression.
- Synergistic Effects : Interaction studies suggest that combining this compound with other therapeutic agents may produce enhanced effects against tumors, potentially improving treatment outcomes in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
